molecular formula C17H16FNO2 B8795763 (S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one CAS No. 187876-68-2

(S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one

Cat. No.: B8795763
CAS No.: 187876-68-2
M. Wt: 285.31 g/mol
InChI Key: GSZAAEJBPFTBKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one is a chiral compound that belongs to the class of morpholinones It features a morpholine ring substituted with a 4-fluorophenyl group and a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one typically involves the alkylation of a chiral azetidinone with cinnamyl bromide under specific reaction conditions . The process may include the use of catalysts and solvents to facilitate the reaction and achieve high yields.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one is unique due to its specific chiral configuration and the presence of both a fluorophenyl and benzyl group. These structural features contribute to its distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

187876-68-2

Molecular Formula

C17H16FNO2

Molecular Weight

285.31 g/mol

IUPAC Name

4-benzyl-3-(4-fluorophenyl)morpholin-2-one

InChI

InChI=1S/C17H16FNO2/c18-15-8-6-14(7-9-15)16-17(20)21-11-10-19(16)12-13-4-2-1-3-5-13/h1-9,16H,10-12H2

InChI Key

GSZAAEJBPFTBKG-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)C(N1CC2=CC=CC=C2)C3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.